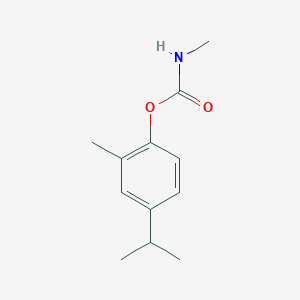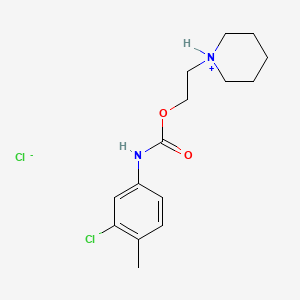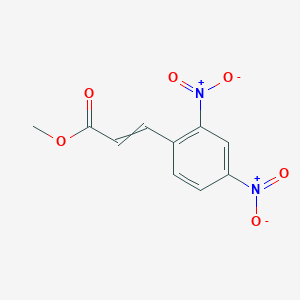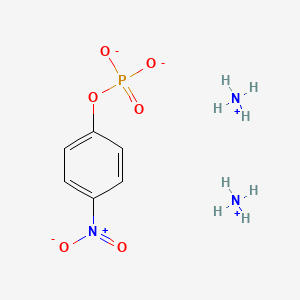![molecular formula C15H19O3- B13734599 (E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl group attached to a prop-2-enoate moiety, with a 4-methylpentoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(4-methylpentoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration to form the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol or methanol, and using a catalyst like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoate moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares a similar phenylpropanoid structure with a methoxy substituent.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another related compound with a methoxy group on the phenyl ring.
Uniqueness
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpentoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H19O3- |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-12(2)4-3-11-18-14-8-5-13(6-9-14)7-10-15(16)17/h5-10,12H,3-4,11H2,1-2H3,(H,16,17)/p-1/b10-7+ |
InChI Key |
OTZDWAXAQTYGDV-JXMROGBWSA-M |
Isomeric SMILES |
CC(C)CCCOC1=CC=C(C=C1)/C=C/C(=O)[O-] |
Canonical SMILES |
CC(C)CCCOC1=CC=C(C=C1)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)


![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)

![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)




![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

